4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide
Overview
Description
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a piperazine ring, and a phenyl group with a methylsulfanyl substituent
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various electrophiles.
Scientific Research Applications
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, affecting their function. The piperazine ring can modulate neurotransmitter receptors, leading to potential neuroprotective effects. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activities, including anti-inflammatory and analgesic properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are studied for their antiviral and anticancer activities.
Piperazine derivatives: These compounds share the piperazine ring and are used in the treatment of psychiatric disorders and as anthelmintic agents. The uniqueness of this compound lies in its combination of these three rings, which provides a diverse range of potential biological activities and applications
Properties
IUPAC Name |
4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6OS/c1-16-14-19(24-20(22-16)26-8-3-4-9-26)25-10-12-27(13-11-25)21(28)23-17-6-5-7-18(15-17)29-2/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJCYCIWFQGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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